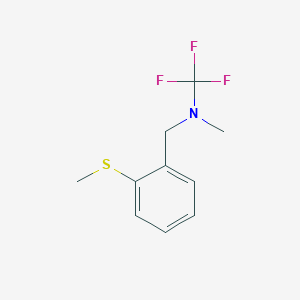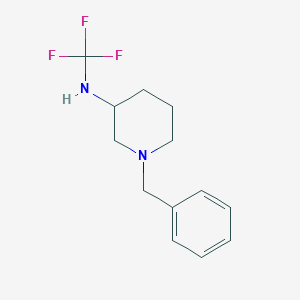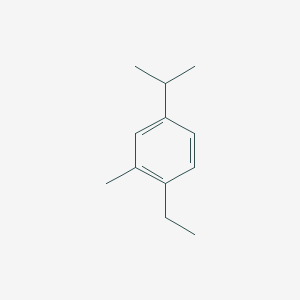
1-Ethyl-2-methyl-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is characterized by the presence of ethyl, methyl, and isopropyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-ethyl-2-methyl-4-(propan-2-yl)benzene can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride, methyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Multistep Synthesis: A more complex route may involve multiple steps, such as Friedel-Crafts acylation followed by reduction and nitration.
Chemical Reactions Analysis
1-Ethyl-2-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Reduction: Reduction reactions can convert the compound into different alkylbenzenes.
Common reagents used in these reactions include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation, and aluminum chloride (AlCl3) for Friedel-Crafts reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Ethyl-2-methyl-4-(propan-2-yl)benzene has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Comparison with Similar Compounds
1-Ethyl-2-methyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(propan-2-yl)benzene (p-cymene): This compound has a similar structure but lacks the ethyl group.
1-Ethyl-4-(propan-2-yl)benzene: This compound is similar but lacks the methyl group.
1-Ethyl-2-methylbenzene (ethylmethylbenzene): This compound lacks the isopropyl group.
The uniqueness of this compound lies in its specific combination of ethyl, methyl, and isopropyl groups, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
67192-63-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-ethyl-2-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)8-10(11)4/h6-9H,5H2,1-4H3 |
InChI Key |
NRTHCBJHTZAIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
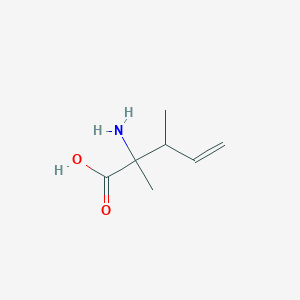
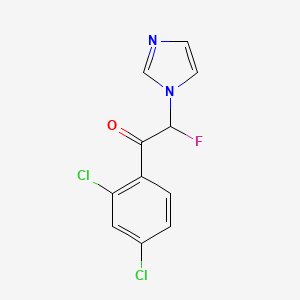
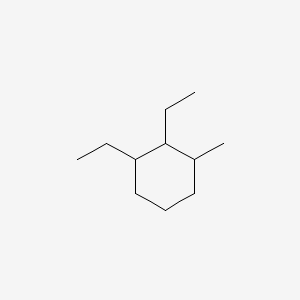
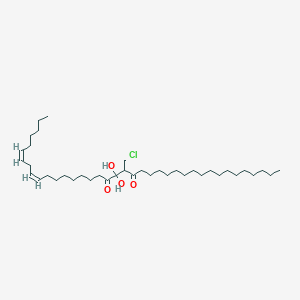
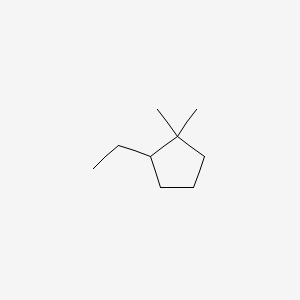

![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
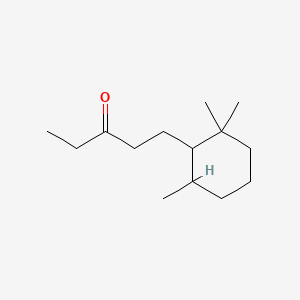
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
